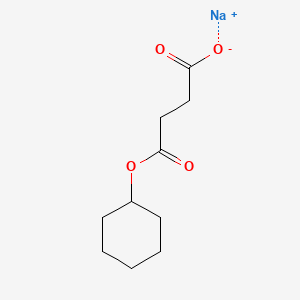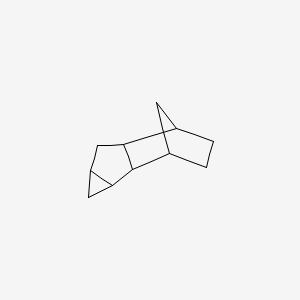
Tetracyclo(6.2.1.0(2,7).0(3,5))undecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetracyclo(6.2.1.0(2,7).0(3,5))undecane is a polycyclic hydrocarbon with the molecular formula C11H16. It is also known as decahydro-2,5-methanocycloprop[a]indene. This compound is characterized by its unique structure, which consists of four fused rings, making it a tetracyclic compound. The structure is highly strained due to the presence of multiple ring junctions, which imparts unique chemical properties to the compound .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetracyclo(6.2.1.0(2,7).0(3,5))undecane typically involves the cyclization of suitable precursors under specific conditions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the polycyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors to ensure efficient and consistent production. The use of high-pressure reactors can also enhance the yield and purity of the compound .
化学反应分析
Types of Reactions
Tetracyclo(6.2.1.0(2,7).0(3,5))undecane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or alcohols, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated derivatives
科学研究应用
Tetracyclo(6.2.1.0(2,7).0(3,5))undecane has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of strained polycyclic hydrocarbons.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug design and development due to its unique structure.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds
作用机制
The mechanism of action of Tetracyclo(6.2.1.0(2,7).0(3,5))undecane involves its interaction with various molecular targets. The strained structure of the compound allows it to participate in unique chemical reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Tetracyclo(6.3.0.04,11.05,9)undecane-2,7-dione: Another polycyclic hydrocarbon with a similar tetracyclic structure but different functional groups.
Decahydro-2,5-methanocycloprop[a]indene: A closely related compound with a similar core structure but different substituents
Uniqueness
Tetracyclo(6.2.1.0(2,7).0(3,5))undecane is unique due to its highly strained structure and the presence of multiple ring junctions. This imparts distinct chemical properties and reactivity compared to other similar compounds.
属性
CAS 编号 |
1777-44-2 |
|---|---|
分子式 |
C11H16 |
分子量 |
148.24 g/mol |
IUPAC 名称 |
tetracyclo[6.2.1.02,7.03,5]undecane |
InChI |
InChI=1S/C11H16/c1-2-7-3-6(1)9-4-8-5-10(8)11(7)9/h6-11H,1-5H2 |
InChI 键 |
VBMPZIREYOVDPP-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CC1C3C2C4CC4C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


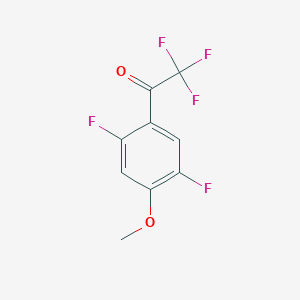
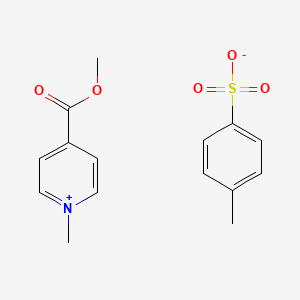
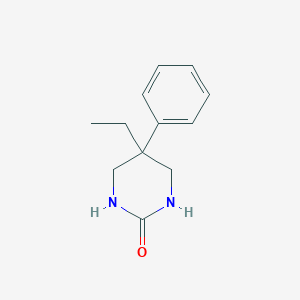
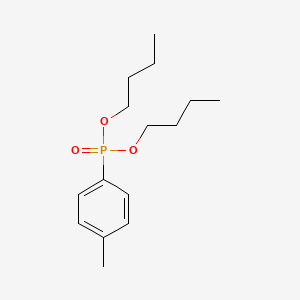
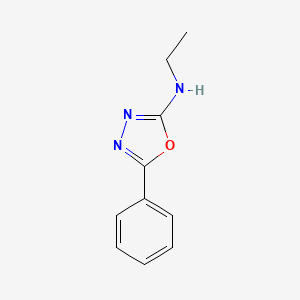
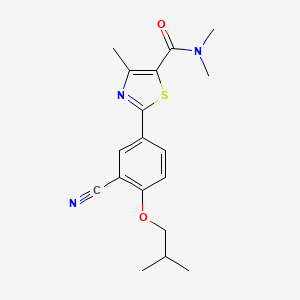
![[2-(3,4-Dihydroxyoxolan-2-yl)-2-dodecanoyloxyethyl] dodecanoate](/img/structure/B14756215.png)
![(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B14756223.png)
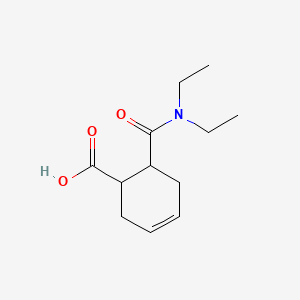
![3-[[[5-(4-Methylsulfonylphenyl)-3-pyridinyl]amino]methyl]phenol](/img/structure/B14756235.png)
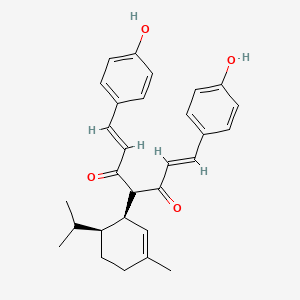
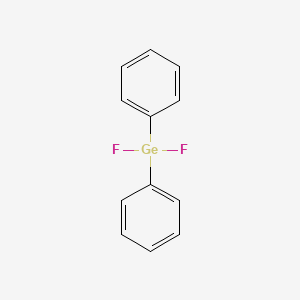
![2',3'-Dideoxy-3'-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-Adenosine](/img/structure/B14756248.png)
